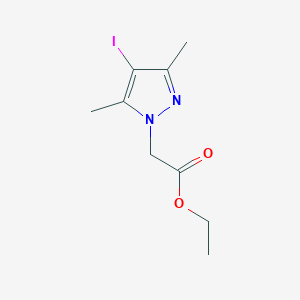

ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2O2/c1-4-14-8(13)5-12-7(3)9(10)6(2)11-12/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHANGDZDQYQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=N1)C)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a key heterocyclic building block, pivotal in the synthesis of complex molecules for pharmaceutical development. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] The presence of an iodo group at the C4-position provides a versatile handle for further molecular elaboration through cross-coupling reactions, while the N1-acetate moiety offers a common linkage point in drug design. This guide provides an in-depth, mechanistically-grounded overview of a robust and efficient two-step pathway for the synthesis of this valuable intermediate, designed for practical application in a research and development setting.

Strategic Approach: Retrosynthetic Analysis

The synthesis of the target molecule, this compound, is most logically approached via a two-step sequence. A retrosynthetic disconnection at the N1-C bond of the pyrazole ring reveals the two primary synthons: the core heterocyclic structure, 4-iodo-3,5-dimethyl-1H-pyrazole , and an ethyl acetate electrophile. The iodinated pyrazole intermediate, in turn, can be derived directly from the commercially available starting material, 3,5-dimethylpyrazole , through electrophilic iodination.

This strategy is advantageous due to the high regioselectivity of the iodination step and the straightforward nature of the subsequent N-alkylation, ensuring a high-yielding and scalable process.

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of the Core Intermediate: 4-iodo-3,5-dimethyl-1H-pyrazole

The initial and critical step is the regioselective iodination of 3,5-dimethylpyrazole. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electronically activated site for such a reaction, leading to a highly selective transformation.

Mechanistic Rationale & Reagent Selection

Several methods exist for the iodination of pyrazoles.[3] While classic methods using iodine and potassium iodide are effective[4], a more contemporary and efficient approach utilizes a combination of molecular iodine (I₂) and an oxidizing agent like ceric ammonium nitrate (CAN).[5][6]

Causality of Reagent Choice:

-

Iodine (I₂): Serves as the source of iodine. By itself, it is not electrophilic enough for a rapid reaction with the pyrazole ring.

-

Ceric Ammonium Nitrate (CAN): Acts as a single-electron oxidant. It facilitates the in-situ generation of a more potent electrophilic iodinating species (such as I⁺), which readily attacks the electron-rich C4 position of the pyrazole.

-

Acetonitrile (CH₃CN): A polar aprotic solvent that effectively dissolves the starting materials and reagents, facilitating a homogenous reaction medium.

The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the generated electrophilic iodine is attacked by the π-system of the pyrazole ring, followed by deprotonation to restore aromaticity.

Detailed Experimental Protocol

Source: Adapted from ChemicalBook, CAS 2033-45-6 Synthesis.[5]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethyl-1H-pyrazole (0.5 g, 5.2 mmol, 1.0 eq.) in 70 mL of acetonitrile.

-

Reagent Addition: To the stirred solution, add iodine (I₂, 0.79 g, 3.1 mmol, 0.6 eq.) followed by ceric ammonium nitrate (CAN, 1.71 g, 3.1 mmol, 0.6 eq.).

-

Reaction Execution: Stir the resulting reaction mixture at ambient temperature (20-25 °C) for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up (Solvent Removal): Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Work-up (Aqueous Extraction): Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) (2 x 50 mL) to quench any remaining iodine, followed by a saturated brine solution (50 mL).

-

Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-iodo-3,5-dimethyl-1H-pyrazole.

-

Purification: The product is often obtained in high purity (>95%) and can be used in the subsequent step without further purification.[5] If necessary, recrystallization from a suitable solvent system like ethanol/water can be performed.

Part II: N-Alkylation to Yield this compound

The second stage of the synthesis involves the alkylation of the N1-position of the iodinated pyrazole intermediate. This is achieved via a nucleophilic substitution reaction using a strong base and an appropriate ethyl acetate electrophile.

Mechanistic Rationale & Reagent Selection

The N-H proton of the pyrazole is weakly acidic and can be removed by a strong base to form a pyrazolate anion. This anion is a potent nucleophile that readily attacks an electrophilic carbon center.

Causality of Reagent Choice:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H, driving the reaction to completion. Its use prevents equilibrium issues that can arise with weaker bases.

-

Ethyl Bromoacetate: A suitable electrophile for introducing the ethyl acetate moiety. The carbon atom bonded to the bromine is electron-deficient and susceptible to nucleophilic attack (Sₙ2 reaction).

-

Tetrahydrofuran (THF): An anhydrous, polar aprotic solvent that is ideal for reactions involving NaH. It effectively solvates the cation without interfering with the nucleophile.

Due to the C₂ symmetry of the 4-iodo-3,5-dimethyl-1H-pyrazole intermediate, alkylation can only occur at one of the two equivalent nitrogen atoms, eliminating any concerns about regioselectivity that can be present with unsymmetrical pyrazoles.[7]

Detailed Experimental Protocol

Source: Adapted from general N-alkylation procedures for pyrazoles.[8][9]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 0.25 g, 6.2 mmol, 1.2 eq.) in 30 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Nucleophile Addition: Dissolve 4-iodo-3,5-dimethyl-1H-pyrazole (1.15 g, 5.2 mmol, 1.0 eq.) in 20 mL of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.

-

Electrophile Addition: Cool the reaction mixture back down to 0 °C and add ethyl bromoacetate (0.63 mL, 5.7 mmol, 1.1 eq.) dropwise.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC.

-

Work-up (Quenching): Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Work-up (Extraction): Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.[10]

Synthesis Workflow and Data Summary

The complete two-step synthesis is a streamlined and efficient process for accessing the target compound.

Visual Workflow

Caption: A visual representation of the two-step synthesis protocol.

Quantitative Data Table

| Step | Reactant | Reagent(s) | Molar Eq. | Solvent | Temp. | Time | Typical Yield |

| 1 | 3,5-Dimethylpyrazole | I₂, CAN | 1.0 : 0.6 : 0.6 | CH₃CN | RT | 16 h | >95% (crude)[5] |

| 2 | 4-Iodo-3,5-dimethylpyrazole | NaH, Ethyl Bromoacetate | 1.0 : 1.2 : 1.1 | THF | 0°C to RT | 12-16 h | 70-85% (purified) |

Safety and Handling

-

Iodine (I₂): Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ceric Ammonium Nitrate (CAN): A strong oxidizing agent. May cause fire or explosion. Causes serious eye irritation. Avoid contact with combustible materials.

-

Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere. Wear fire-retardant lab coat, gloves, and safety glasses.

-

Ethyl Bromoacetate: Lachrymator and toxic. Causes severe skin burns and eye damage. Handle only in a fume hood with appropriate PPE.

-

Solvents: Acetonitrile and THF are flammable. Ensure all operations are performed away from ignition sources.

Conclusion

The described two-step synthesis provides a reliable and high-yielding pathway to this compound. The strategy leverages a highly regioselective electrophilic iodination followed by a standard N-alkylation. The protocols are based on well-established chemical principles and are suitable for producing this key intermediate on a laboratory scale for applications in medicinal chemistry and drug discovery programs.[11][12][13]

References

-

New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). Molecules. [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2023). RSC Advances. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Combinatorial Chemistry & High Throughput Screening. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2015). Molecules. [Link]

-

CLII.--Substitution in the Pyrazole Series. Halogen Derivatives of 3 : 5-Dirnethylpyraxole. (1923). Journal of the Chemical Society, Transactions. [Link]

-

Effect of acid on iodination of 3,5-dimethylpyrazole using HIO4. ResearchGate. [Link]

-

Synthesis, Structure of 4-Iodo-3,5-dimethyl-pyrazole Potassium and Quantum Chemistry Calculation of Intermediate of Oximation. Chinese Journal of Applied Chemistry. [Link]

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2017). Beilstein Journal of Organic Chemistry. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Molecules. [Link]

-

Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

-

Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2019). Molecules. [Link]

-

Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]

-

Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. (2015). Molecules. [Link]

Sources

- 1. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CLII.—Substitution in the pyrazole series. Halogen derivatives of 3 : 5-dimethylpyrazole - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 5. 3,5-Dimethyl-4-iodopyrazole | 2033-45-6 [chemicalbook.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-IODO-1,3,5-TRIMETHYL-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate. As a functionalized pyrazole, this compound represents a versatile building block in medicinal chemistry and materials science. The presence of a reactive iodine atom at the C4 position of the pyrazole ring, coupled with an N-acetic acid ethyl ester substituent, offers multiple avenues for synthetic diversification. This guide will delve into the core chemical characteristics of this molecule, provide a detailed, field-proven protocol for its synthesis, explore its reactivity, and discuss its potential as a scaffold in the development of novel therapeutics and functional materials. All technical information is supported by authoritative references to ensure scientific integrity.

Introduction: The Strategic Value of Functionalized Pyrazoles

The pyrazole nucleus is a well-established pharmacophore found in a multitude of FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, anticancer, and antiviral properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound is a prime example of a strategically designed pyrazole scaffold. The key features of this molecule are:

-

The 3,5-Dimethylpyrazole Core: This provides a stable aromatic system with defined steric and electronic properties.

-

The C4-Iodo Substituent: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents at this position.

-

The N1-Ethyl Acetate Group: The ester functionality provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formation or other derivatizations. This group also influences the overall solubility and pharmacokinetic profile of the molecule.

This combination of features makes this compound a valuable intermediate for the construction of complex molecular architectures in drug discovery and materials science.

Physicochemical Properties

Below is a summary of the key physicochemical properties of this compound. It is important to note that while some data is available from commercial suppliers, detailed experimental characterization in peer-reviewed literature is limited.

| Property | Value | Source |

| IUPAC Name | ethyl 2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetate | [1] |

| CAS Number | 1158314-64-7 | [1] |

| Molecular Formula | C₉H₁₃IN₂O₂ | [1] |

| Molecular Weight | 308.12 g/mol | [1] |

| Canonical SMILES | CCOC(=O)CN1N=C(C)C(I)=C1C | [1] |

| InChI Key | SDHANGDZDQYQTG-UHFFFAOYSA-N | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | Inferred from similar compounds |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. | Inferred from general pyrazole derivative solubility |

| Melting Point | Not experimentally reported. | |

| Boiling Point | Not experimentally reported. |

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process: the iodination of the commercially available 3,5-dimethylpyrazole, followed by the N-alkylation of the resulting 4-iodo-3,5-dimethylpyrazole with ethyl bromoacetate.

Step 1: Iodination of 3,5-Dimethylpyrazole

Causality: Direct iodination of the electron-rich pyrazole ring is a facile process. The C4 position is the most nucleophilic and sterically accessible position for electrophilic substitution. Various iodinating reagents can be employed; a common and effective method utilizes iodine in the presence of an oxidizing agent or a base.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethylpyrazole (1.0 eq.) in a suitable solvent such as glacial acetic acid or acetonitrile.

-

Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq.) to the solution. Alternatively, a mixture of iodine (I₂) and an oxidizing agent like periodic acid (HIO₃) or ceric ammonium nitrate (CAN) can be used.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-70 °C) for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4-iodo-3,5-dimethylpyrazole can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Step 2: N-Alkylation with Ethyl Bromoacetate

Causality: The N-H proton of the pyrazole is acidic and can be removed by a suitable base to generate a pyrazolate anion. This nucleophilic anion then readily attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction to form the desired N-alkylated product. The regioselectivity of alkylation on unsymmetrical pyrazoles can be an issue, but for the symmetrical 4-iodo-3,5-dimethylpyrazole, only one N-alkylation product is possible.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-iodo-3,5-dimethylpyrazole (1.0 eq.) in an aprotic polar solvent such as acetonitrile or DMF, add a base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.) are commonly used.

-

Reagent Addition: Add ethyl bromoacetate (1.1-1.2 eq.) dropwise to the suspension at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for 2-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Dilute the filtrate with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

Caption: Reactivity of the C-I bond in cross-coupling reactions.

Modification of the Ester Group

The ethyl ester functionality can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This carboxylic acid can then be activated and coupled with amines to form amides, or reduced to the corresponding alcohol, opening up further avenues for derivatization.

Potential Applications in Research and Drug Development

While specific biological activities for this compound have not been extensively reported, its structural motifs and reactivity profile suggest significant potential in several areas of research and development:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrazole core. The ability to easily introduce diverse aryl and heteroaryl groups at the C4 position via Suzuki coupling makes this compound an ideal starting point for the synthesis of libraries of potential kinase inhibitors.

-

GPCR Ligands: Pyrazole-based compounds have been identified as ligands for various G-protein coupled receptors (GPCRs). The synthetic versatility of this scaffold allows for the exploration of structure-activity relationships in the development of novel GPCR modulators.

-

Anti-inflammatory Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). This compound can be used to generate novel analogues of existing anti-inflammatory drugs with potentially improved efficacy and safety profiles.

-

Materials Science: The rigid, aromatic pyrazole core, combined with the potential for extensive functionalization, makes this compound a candidate for the synthesis of novel organic materials with interesting electronic or photophysical properties.

Conclusion

This compound is a synthetically valuable building block that offers a powerful platform for the development of complex organic molecules. Its straightforward synthesis and the high reactivity of the carbon-iodine bond in a wide range of cross-coupling reactions make it an attractive starting material for researchers in medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and an exploration of its potential applications. As the demand for novel, diverse chemical matter continues to grow, the utility of such strategically functionalized heterocyclic scaffolds is poised to increase significantly.

References

- Pathak, R. B., Chovatia, P. T., & Parekh, H. H. (2012). Synthesis and biological evaluation of some new pyrazole derivatives. Journal of Sciences, Islamic Republic of Iran, 23(2), 141-148.

- Kaur, K., Kumar, V., Beniwal, V., Kumar, V., Aneja, K. R., Sharma, V., & Jaglan, S. (2014). Novel (E)-1-aryl-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)ethanones: solvent-free synthesis and antimicrobial, antioxidant and UV-mediated DNA damage protective activity studies. Medicinal Chemistry Research, 23(10), 4488-4501.

-

MDPI. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Retrieved January 19, 2026, from [Link]

-

Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved January 19, 2026, from [Link]

-

Royal Society of Chemistry. (2011). Supporting Information for: A mild and efficient oxidative esterification of aldehydes with alcohols using a thiazolium salt catalyst. Retrieved January 19, 2026, from [Link]

- El-Metwally, A. M. (2011).

-

Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS 1158314-64-7): A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyrazole Building Block

Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a strategically important heterocyclic building block in the landscape of modern medicinal chemistry. The pyrazole nucleus itself is a well-established pharmacophore, present in a multitude of FDA-approved drugs exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties. The specific substitution pattern of this compound—a reactive iodine atom at the 4-position, two methyl groups at the 3- and 5-positions, and an ethyl acetate moiety at the N1-position—renders it a highly versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors.

The iodine atom serves as a key synthetic handle, enabling a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse chemical functionalities, a crucial strategy in the optimization of lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles. The N-acetic acid ethyl ester group can influence the molecule's physicochemical properties, including solubility and cell permeability, and can also serve as a point for further chemical modification. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering field-proven insights and detailed methodologies for its effective utilization in drug discovery programs.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for the characterization of its downstream products.

| Property | Value | Source |

| CAS Number | 1158314-64-7 | |

| Molecular Formula | C₉H₁₃IN₂O₂ | |

| Molecular Weight | 308.12 g/mol | Inferred from formula |

| IUPAC Name | ethyl 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | |

| Canonical SMILES | CCOC(=O)CN1N=C(C)C(I)=C1C | |

| InChI Key | SDHANGDZDQYQTG-UHFFFAOYSA-N |

| Predicted Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.88 (s, 2H, N-CH₂), 4.25 (q, J = 7.1 Hz, 2H, O-CH₂), 2.35 (s, 3H, C3-CH₃ or C5-CH₃), 2.33 (s, 3H, C5-CH₃ or C3-CH₃), 1.29 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 167.5 (C=O), 148.0 (C3 or C5), 147.8 (C5 or C3), 115.5 (C4-I), 62.0 (O-CH₂), 52.0 (N-CH₂), 14.1 (O-CH₂-CH₃), 12.5 (C3-CH₃ or C5-CH₃), 12.3 (C5-CH₃ or C3-CH₃) |

| Mass Spectrometry (ESI+) | [M+H]⁺: 309.01 |

Note: Predicted NMR shifts are estimations and may vary slightly from experimental values. The assignment of the two methyl group signals in both ¹H and ¹³C NMR is interchangeable without further 2D NMR analysis.

Synthesis of this compound: A Step-by-Step Guide

The synthesis of this compound is a two-step process commencing with the iodination of 3,5-dimethyl-1H-pyrazole, followed by the N-alkylation of the resulting 4-iodo-3,5-dimethyl-1H-pyrazole.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3,5-Dimethyl-4-iodo-1H-pyrazole (Intermediate H)

The initial step involves the regioselective iodination of 3,5-dimethyl-1H-pyrazole at the C4 position. This transformation is crucial as it installs the versatile iodine handle. While several iodinating agents can be employed, a robust and environmentally conscious method utilizes iodine in the presence of potassium carbonate and hydrogen peroxide in an aqueous medium.

Protocol: Iodination of 3,5-Dimethyl-1H-pyrazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 3,5-dimethyl-1H-pyrazole (1.0 eq.) and iodine (I₂) (0.5 eq.).

-

Solvent Addition: Add water to the flask to dissolve the reactants and stir the mixture at room temperature for 1-2 hours.

-

Base Addition: Gradually add potassium carbonate (K₂CO₃) (1.0 eq.) to the reaction mixture in portions and continue stirring for an additional 1-2 hours.

-

Oxidant Addition: Slowly add 30% hydrogen peroxide (H₂O₂) solution dropwise to the stirring mixture. Continue to stir for another 1-2 hours.

-

Reaction Workup: Heat the reaction mixture in an oil bath at 100-140°C until all solids have dissolved.

-

Precipitation and Isolation: Pour the hot reaction mixture into ice water to precipitate the product as a white solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3,5-dimethyl-4-iodo-1H-pyrazole. [1][2] Causality of Experimental Choices:

-

The use of water as a solvent makes this a greener and more cost-effective process compared to using organic solvents.

-

Potassium carbonate acts as a base to facilitate the reaction, likely by deprotonating the pyrazole NH, making it more nucleophilic.

-

Hydrogen peroxide is a mild and effective oxidizing agent that is believed to oxidize I⁻ back to I₂, ensuring the efficient use of the iodine source.

Step 2: Synthesis of this compound (Final Product I)

The second and final step is the N-alkylation of the intermediate, 3,5-dimethyl-4-iodo-1H-pyrazole, with ethyl bromoacetate. This reaction introduces the ethyl acetate moiety onto one of the pyrazole nitrogen atoms. The choice of base and solvent is critical for achieving a high yield and ensuring the reaction proceeds efficiently.

Protocol: N-Alkylation of 3,5-Dimethyl-4-iodo-1H-pyrazole

-

Reaction Setup: To a solution of 3,5-dimethyl-4-iodo-1H-pyrazole (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate, 1.5 eq., or sodium hydride, 1.1 eq.).

-

Reagent Addition: Stir the mixture at room temperature and add ethyl bromoacetate (1.1 eq.) dropwise.

-

Reaction Progression: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound. [3] Causality of Experimental Choices:

-

Polar aprotic solvents like DMF or acetone are used to dissolve the reactants and facilitate the Sₙ2 reaction.

-

A base is required to deprotonate the pyrazole NH, generating the pyrazolate anion, which is a more potent nucleophile for the reaction with ethyl bromoacetate. The choice between a milder base like K₂CO₃ and a stronger base like NaH can depend on the reactivity of the specific pyrazole substrate.

-

The workup procedure involving an aqueous quench, extraction, and washing is a standard method to remove inorganic salts and other water-soluble impurities.

-

Flash column chromatography is a reliable method for purifying the final product to a high degree, which is essential for its use in subsequent synthetic steps.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile scaffold for the synthesis of novel drug candidates, particularly kinase inhibitors. The pyrazole core is a known "hinge-binding" motif, capable of forming key hydrogen bond interactions with the ATP-binding site of many protein kinases.

Caption: Application of the title compound in kinase inhibitor synthesis.

The iodine atom at the C4 position allows for the strategic introduction of various substituents through palladium-catalyzed cross-coupling reactions. This enables the exploration of the chemical space around the pyrazole core to enhance binding affinity and selectivity for a specific kinase target.

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters introduces diverse aromatic systems, which can occupy hydrophobic pockets within the kinase active site.

-

Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynyl-substituted pyrazoles, which can act as rigid linkers to other pharmacophoric elements.

-

Buchwald-Hartwig Amination: The introduction of amino groups allows for the modulation of solubility and the formation of additional hydrogen bonds with the target protein.

While specific kinase inhibitors derived directly from this compound are not extensively documented in publicly available literature, the strategic importance of this and structurally similar building blocks is well-established in the synthesis of inhibitors for a range of kinases, including but not limited to:

-

Aurora Kinases: These are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.

-

Receptor Tyrosine Kinases (RTKs): Many RTKs are implicated in cancer cell proliferation and survival, making them attractive targets for drug development.

-

Cyclin-Dependent Kinases (CDKs): As key regulators of cell cycle progression, CDK inhibitors are a major focus of anticancer drug discovery.

The ethyl acetate moiety can also be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation, to further elaborate the molecular structure and fine-tune its biological activity.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it should be treated as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its well-defined structure, featuring a reactive iodine handle and a modifiable ester group on a privileged pyrazole scaffold, provides a robust platform for the synthesis of diverse libraries of compounds. The synthetic routes outlined in this guide offer reliable methods for its preparation, and its strategic application in palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the development of novel therapeutics, particularly in the realm of kinase inhibitors. A thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in the quest for new and effective medicines.

References

- Zaragoza, F., & Stephensen, H. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.

-

PubChem. (n.d.). Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate. Retrieved January 19, 2026, from [Link]

- Li, Y., et al. (2018).

- Google Patents. (n.d.). EP0303546B1 - O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines.

Sources

A Technical Guide to the Formation of Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway and mechanistic underpinnings for the formation of ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate. This compound is a valuable heterocyclic building block in medicinal chemistry, leveraging the pharmacologically significant pyrazole scaffold.[1][2][3] The synthesis is dissected into three primary stages: the construction of the 3,5-dimethylpyrazole core via the Knorr cyclocondensation, the regioselective electrophilic iodination at the C4 position, and the final N-alkylation to introduce the ethyl acetate moiety. Each stage is analyzed from a mechanistic perspective, explaining the chemical principles and experimental choices that ensure high-yield, validated synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthetic process.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern medicinal chemistry, found in a wide array of FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antiviral activities.[1][4] The pyrazole ring's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor make it an exceptional pharmacophore.[2] The target molecule, this compound, is a functionalized intermediate designed for further elaboration. The iodo-group at the C4 position serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, making it a strategic precursor for creating libraries of novel drug candidates.[4][5]

Mechanistic Pathway and Synthesis

The formation of the title compound is a multi-step process. For clarity, we will analyze each critical transformation individually, detailing the underlying mechanism and the rationale for the chosen reaction conditions.

Stage 1: Formation of the 3,5-Dimethylpyrazole Core

The foundational step is the synthesis of the 3,5-dimethylpyrazole ring system. The most robust and widely adopted method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[6]

-

Reaction: Acetylacetone (2,4-pentanedione) reacts with hydrazine hydrate.

-

Causality: Acetylacetone provides the C3-C4-C5 carbon backbone, while hydrazine provides the two nitrogen atoms (N1 and N2) required to form the five-membered heterocyclic ring.

Mechanism of Knorr Pyrazole Synthesis:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the electrophilic carbonyl carbons of acetylacetone.

-

Hydrazone Formation: This leads to a carbinolamine intermediate which rapidly dehydrates to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

-

Aromatization: The resulting five-membered ring intermediate undergoes a final dehydration step to eliminate a molecule of water, leading to the formation of the stable, aromatic 3,5-dimethylpyrazole ring.

Stage 2: Electrophilic Iodination of the Pyrazole Ring

With the pyrazole core established, the next step is the regioselective introduction of an iodine atom. The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The C4 position is the most nucleophilic and sterically accessible site for this reaction.

-

Reaction: 3,5-dimethylpyrazole is treated with an electrophilic iodine source.

-

Causality: Reagents like N-Iodosuccinimide (NIS) or a combination of molecular iodine (I₂) and an oxidizing agent are used to generate an electrophilic iodine species (I⁺).[4][7] The electron-donating nature of the two nitrogen atoms and the two methyl groups increases the electron density at the C4 carbon, making it highly susceptible to electrophilic attack.[8]

Mechanism of Iodination:

-

Generation of Electrophile: The iodinating reagent provides a source of electrophilic iodine.

-

Nucleophilic Attack: The π-electron system of the pyrazole ring attacks the electrophilic iodine atom. This attack occurs specifically at the C4 position.

-

Sigma Complex Formation: A resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, is formed. The positive charge is delocalized across the ring system.

-

Rearomatization: A base (often the solvent or the succinimide anion in the case of NIS) abstracts the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding 4-iodo-3,5-dimethylpyrazole.

Stage 3: N-Alkylation to Introduce the Ethyl Acetate Moiety

The final transformation is the attachment of the ethyl acetate group to the N1 position of the pyrazole ring. This is achieved via a nucleophilic substitution reaction.

-

Reaction: 4-iodo-3,5-dimethyl-1H-pyrazole reacts with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a base.[9][10]

-

Causality: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial for deprotonating the N-H of the pyrazole.[9][11] This generates the corresponding pyrazolate anion, which is a significantly more potent nucleophile than the neutral pyrazole. The ethyl bromoacetate provides the electrophilic carbon center for the substitution.

Mechanism of N-Alkylation (Sₙ2 Reaction):

-

Deprotonation: The base abstracts the acidic proton from the N1 nitrogen of the pyrazole, forming a highly nucleophilic pyrazolate anion.

-

Nucleophilic Substitution (Sₙ2): The pyrazolate anion attacks the electrophilic methylene carbon (the carbon bonded to the bromine) of ethyl bromoacetate. This occurs in a single, concerted step where the C-N bond is formed simultaneously as the C-Br bond is broken.

-

Product Formation: The bromide ion is expelled as the leaving group, resulting in the final product, this compound. Steric hindrance from the methyl groups at positions 3 and 5 typically directs the alkylation to the N1 position.

Integrated Experimental Protocol and Data

The following protocol represents a validated workflow for the synthesis of the title compound. It integrates the three mechanistic stages into a coherent laboratory procedure.

Overall Synthetic Workflow

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 3. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 7. 3,5-Dimethyl-4-iodopyrazole | 2033-45-6 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate: A Versatile Scaffold for Drug Discovery

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in the realm of kinase inhibitors.[1][2][3][4][5][6][7] This guide provides an in-depth technical overview of a highly versatile derivative, ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS No. 1158314-64-7) , as a strategic starting material for drug discovery.[8] We will explore its synthesis, spectral characterization, and pivotal role in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed protocols to leverage this potent building block in their research endeavors.

The Strategic Importance of the Pyrazole Core in Modern Drug Discovery

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its remarkable versatility stems from its metabolic stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[2][4] This has led to its incorporation into a wide array of blockbuster drugs. The 3,5-dimethylpyrazole substitution pattern, in particular, offers a well-defined steric and electronic profile that has proven effective in numerous bioactive molecules.

The true synthetic power of the title compound, however, lies in the strategic placement of an iodine atom at the 4-position. The carbon-iodine bond is the most reactive of the halogens in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions.[9][10] This provides a robust and versatile handle to introduce a vast diversity of chemical moieties, enabling extensive structure-activity relationship (SAR) studies. The ethyl acetate group at the N1 position offers an additional point for modification, either through hydrolysis to the corresponding carboxylic acid for amide coupling or by serving as a key interacting group in its own right.

Synthesis and Characterization

A robust and scalable synthesis is critical for a starting material in any drug discovery program. The preparation of this compound is efficiently achieved in a two-step sequence: N-alkylation of 3,5-dimethylpyrazole followed by regioselective iodination.

Optimized Synthetic Protocol

The following protocol is a validated, self-consistent procedure derived from established methodologies for pyrazole synthesis and functionalization.

Figure 1: Two-step synthesis of the target compound.

Experimental Protocol:

Step 1: Synthesis of Ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate [11]

-

To a stirred solution of 3,5-dimethylpyrazole (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

-

To this suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 14 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic solids.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate as a clear oil.

Step 2: Synthesis of this compound [12]

-

Dissolve the ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate (1.0 eq) in acetonitrile.

-

Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 4-6 hours at room temperature, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the title compound as an off-white solid.

Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized material. The following table summarizes the expected spectroscopic data.

| Technique | Expected Data and Interpretation |

| ¹H NMR | Ethyl group: triplet (~1.2-1.3 ppm, 3H) and quartet (~4.1-4.2 ppm, 2H). Methylene group: singlet (~4.8-5.0 ppm, 2H). Pyrazole methyl groups: two singlets (~2.2-2.4 ppm, 6H). The absence of a signal in the aromatic region for the C4-H of the pyrazole ring is a key indicator of successful iodination. |

| ¹³C NMR | Ethyl group: ~14 ppm (CH₃) and ~62 ppm (CH₂). Methylene group: ~50-52 ppm. Pyrazole methyl groups: ~11 and ~13 ppm. Pyrazole ring carbons: C3 and C5 at ~140 and ~148 ppm, respectively. Iodinated C4: A characteristic upfield signal around 60-70 ppm is expected.[13] Carbonyl carbon: ~168 ppm. |

| Mass Spec (ESI-MS) | The protonated molecular ion [M+H]⁺ is expected at m/z corresponding to the molecular formula C₉H₁₄IN₂O₂. |

| FT-IR (KBr) | Characteristic absorption bands for C=O stretching (ester) around 1750 cm⁻¹, C-N stretching of the pyrazole ring, and C-H stretching of the alkyl groups. |

Core Application: A Gateway to Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6][14][15][16][17] The pyrazole scaffold is a key feature in numerous approved kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.[2][6] this compound is an ideal starting material for generating novel kinase inhibitors. The 4-iodo position allows for the exploration of the solvent-exposed region of the kinase active site through Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction.[1][9][10][18][19][20]

Suzuki-Miyaura Coupling: A Platform for Diversity

The Suzuki-Miyaura reaction enables the coupling of the 4-iodopyrazole with a wide variety of aryl and heteroaryl boronic acids, allowing for the rapid generation of a library of analogs for SAR studies.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. tsijournals.com [tsijournals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jocpr.com [jocpr.com]

An In-Depth Technical Guide to the Biological Activity of Iodinated Pyrazole Derivatives

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for their vast pharmacological potential.[1][2][3] The strategic introduction of iodine into the pyrazole scaffold—a process known as iodination—can significantly modulate the molecule's physicochemical properties, often enhancing its biological efficacy and providing a handle for further synthetic modification. This guide offers a comprehensive exploration of the synthesis, diverse biological activities, and structure-activity relationships of iodinated pyrazole derivatives. It details their anticancer, antimicrobial, and enzyme inhibitory properties, supported by mechanistic insights, quantitative data, and validated experimental protocols to empower researchers in the field of drug discovery.

Introduction: The Significance of the Iodinated Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug development. Its presence in FDA-approved drugs for a range of conditions—from inflammation (Celecoxib) to obesity (Rimonabant)—testifies to its versatile and favorable interactions with biological targets.[1] Halogenation, and specifically iodination, is a critical tool in medicinal chemistry to fine-tune a drug candidate's profile. The introduction of an iodine atom can:

-

Enhance Binding Affinity: Iodine's size and polarizability can lead to potent halogen bonding interactions with protein residues, anchoring the molecule in a target's active site.

-

Modulate Lipophilicity: This affects the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Serve as a Synthetic Handle: The carbon-iodine bond is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the construction of complex molecular architectures.[4]

This guide will dissect the key therapeutic areas where iodinated pyrazoles have shown significant promise, providing the foundational knowledge and practical methodologies required for their investigation.

Synthesis and Functionalization of Iodinated Pyrazoles

The biological evaluation of any compound series begins with its synthesis. The position of the iodine atom on the pyrazole ring is crucial for its subsequent biological activity and is determined by the chosen synthetic route.

Regioselective Iodination Strategies

The direct iodination of a pre-formed pyrazole ring is a common and efficient approach. The regioselectivity—whether the iodine attaches to the C4 or C5 position—can be controlled by the reaction conditions.

-

C4-Iodination: Achieved using elemental iodine (I₂) under oxidative conditions. Ceric Ammonium Nitrate (CAN) is a frequently used oxidant that promotes highly regioselective iodination at the C4 position.[4] Other methods utilize potassium iodate (KIO₃) with a catalyst like diphenyl diselenide under acidic conditions.[5]

-

C5-Iodination: This position is more acidic. Treatment of the pyrazole with a strong base, such as n-butyllithium (n-BuLi), at low temperatures generates a lithium pyrazolide intermediate. This intermediate can then be "trapped" with elemental iodine to exclusively yield the 5-iodo derivative.[4]

Other iodinating agents used for pyrazoles include N-Iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (DIH).[4]

Building Blocks for Advanced Derivatives

Iodinated pyrazoles are not merely final compounds; they are versatile intermediates. The C-I bond is a key functional group for palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex, highly functionalized pyrazoles with potentially enhanced biological activity.[4]

Anticancer Activity: A Primary Therapeutic Target

The antiproliferative effects of pyrazole derivatives against various cancer cell lines are well-documented.[2][6][7][8][9] Iodination has emerged as a strategy to enhance this activity, often by improving the molecule's interaction with key oncogenic targets.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrazoles exert their anticancer effects is the inhibition of protein kinases.[10][11][12] These enzymes are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.[10][11]

-

Target Kinases: Pyrazole-based inhibitors have been developed for a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and Bcr-Abl.[10][11][13]

-

Binding Mode: Many pyrazole-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. The pyrazole scaffold is adept at forming critical hydrogen bonds with the "hinge region" of the kinase domain.

The addition of an iodo-phenyl group, for example, can introduce beneficial interactions within the kinase active site, leading to increased potency and selectivity.

Caption: Mechanism of an iodinated pyrazole as a kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

SAR studies aim to correlate a molecule's chemical structure with its biological activity. For anticancer pyrazoles, key findings include:

-

A substituted phenyl ring at the 5-position of the pyrazole is often crucial for activity.[14]

-

A study on cannabinoid receptor antagonists found that a p-iodophenyl group at this position resulted in the most potent compound in the series.[14]

-

For thiazolyl-pyrazoline derivatives targeting EGFR, a 4-chlorophenyl group at the 4-position of the pyrazole ring showed potent inhibitory activity.[8] While not iodine, this highlights the importance of halogen substitution at this position.

Quantitative Data on Anticancer Activity

The efficacy of anticancer compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |

| Ferrocene-pyrazole hybrid | HCT-116 (Colon) | 3.12 µM | [6] |

| Pyrazolo[1,5-a]pyrimidine | HeLa (Cervical) | 10.41 µM | [6] |

| Thiazolyl-pyrazoline | MCF-7 (Breast) | 0.07 µM | [8] |

| Pyrazole-based lamellarin O analogue | HCT116 (Colorectal) | Low micromolar range | [15] |

Note: This table presents data for pyrazole derivatives to illustrate typical activity ranges; specific data for iodinated analogues should be sought in targeted literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the IC₅₀ value of an iodinated pyrazole derivative against a cancer cell line (e.g., HeLa).

Materials:

-

HeLa cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

Test compound (iodinated pyrazole) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (media with DMSO, concentration matched to the highest compound concentration) and a blank (media only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant (MDR) bacteria presents a global health crisis, necessitating the discovery of new antimicrobial agents.[16] Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[17]

Spectrum of Activity

Studies have shown that pyrazole-containing compounds are active against a range of pathogens:

-

Gram-Positive Bacteria: Including Staphylococcus aureus (including MRSA) and Enterococcus species.[16][18]

-

Gram-Negative Bacteria: Such as Escherichia coli and Klebsiella pneumoniae.[17]

-

Fungi: Including Candida albicans and Aspergillus flavus.[17]

One study identified a pyrazoline compound with a potent Minimum Inhibitory Concentration (MIC) of 4 µg/mL against both Staphylococcus and Enterococcus strains, including MDR variants.[16][18]

Caption: A typical workflow for antimicrobial evaluation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Objective: To determine the MIC of an iodinated pyrazole derivative against Staphylococcus aureus.

Materials:

-

S. aureus strain (e.g., ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

Test compound dissolved in DMSO

-

96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in MHB directly in a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve the final target concentration of 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls:

-

Growth Control: A well with bacteria and broth but no compound.

-

Sterility Control: A well with broth only.

-

Positive Control: A well with bacteria and a known antibiotic (e.g., ciprofloxacin).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Future Perspectives and Conclusion

Iodinated pyrazole derivatives represent a highly versatile and promising class of molecules in medicinal chemistry. Their demonstrated efficacy as anticancer and antimicrobial agents, often linked to potent enzyme inhibition, warrants continued investigation. The iodine atom is more than just a bulky substituent; it is a strategic tool for enhancing biological activity through halogen bonding and serves as a vital synthetic gateway for creating next-generation therapeutics.

Future research should focus on:

-

Expanding Chemical Diversity: Utilizing the C-I bond in cross-coupling reactions to explore a wider chemical space.[4]

-

Elucidating Mechanisms: Moving beyond primary screening to understand the precise molecular mechanisms and identify novel biological targets.

-

Optimizing ADME Properties: Fine-tuning the pyrazole scaffold to improve drug-like properties for potential in vivo applications.

This guide provides a foundational framework for researchers to build upon, combining established synthetic strategies with robust biological evaluation protocols to unlock the full therapeutic potential of iodinated pyrazoles.

References

- Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 9225-9229.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [No Source Found].

- Iodine-Mediated Efficient Synthesis of Pyrano[2,3-c]pyrazoles and Their Antimicrobial Activity. (2025).

- Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804.

- Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [No Source Found].

- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC - NIH.

- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing).

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- Khalilullah, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. NIH.

- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks, 14(6), 2816-2822.

- Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. (2024). PubMed.

- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023).

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.

- Pyrazole synthesis. Organic Chemistry Portal.

- Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19, 717-778.

- Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023).

- Pyrazoles as anticancer agents: Recent advances. (2022).

- Vaughan, J. D., Lambert, D. G., & Vaughan, V. L. Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society.

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.

- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH.

- Anusha, & Jyothi, S. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry (IJC), 64(9).

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

- A review of recent advances in anticancer activity and SAR of pyrazole deriv

- Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (2023).

- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025).

- The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. (2023).

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One moment, please... [jchr.org]

- 3. orientjchem.org [orientjchem.org]

- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 7. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. srrjournals.com [srrjournals.com]

- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate: Synthesis, History, and Scientific Context

Foreword: The Unseen Scaffolds of Innovation

In the vast landscape of chemical synthesis and drug discovery, it is often the unassuming heterocyclic scaffolds that form the bedrock of groundbreaking advancements. Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, a molecule more readily identified by its CAS number 1158314-64-7, represents one such critical building block. While its direct history may not be chronicled in a single seminal publication, its existence is a testament to the logical progression of synthetic chemistry and the relentless pursuit of novel molecular architectures. This guide aims to provide a comprehensive technical overview of this compound, delving into its probable synthetic origins, its chemical significance, and the broader scientific context that underscores its importance for researchers, scientists, and drug development professionals.

Deconstructing the Molecule: A Structural Overview

At its core, this compound is a highly functionalized pyrazole. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] The specific substitutions on this molecule are what make it a versatile tool for synthetic chemists:

-

3,5-Dimethyl Groups: These methyl groups provide steric bulk and influence the electronic properties of the pyrazole ring.

-

4-Iodo Group: The iodine atom at the 4-position is a key reactive handle. The carbon-iodine bond is relatively weak, making it susceptible to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[2][3] This allows for the introduction of a wide array of substituents at this position, enabling the generation of diverse chemical libraries.

-

N1-Ethyl Acetate Group: The ethyl acetate moiety attached to the N1 position of the pyrazole ring introduces a flexible side chain that can be further modified. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively.

The strategic placement of these functional groups makes this compound a valuable intermediate for the synthesis of more complex molecules with potential biological activity.[1]

The Genesis of a Building Block: A Likely Synthetic Pathway

While a definitive "discovery" paper for this specific molecule is not readily apparent in the public domain, its synthesis can be logically deduced from established and well-documented chemical transformations. The most probable synthetic route involves a two-step process: the iodination of 3,5-dimethylpyrazole followed by the N-alkylation of the resulting 4-iodo-3,5-dimethyl-1H-pyrazole.

Step 1: Iodination of 3,5-Dimethylpyrazole

The precursor, 3,5-dimethyl-4-iodo-1H-pyrazole (CAS 2033-45-6), is a known compound.[4][5] The synthesis of 4-iodopyrazoles is a well-established field, with several effective methods reported in the literature.[2] A common and efficient method for the iodination of pyrazoles at the 4-position involves electrophilic substitution using an iodine source in the presence of an oxidizing agent.

Conceptual Workflow for Iodination:

Sources

"ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate" molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of this compound, a substituted pyrazole derivative of interest in medicinal chemistry. Pyrazole scaffolds are foundational in numerous therapeutic agents, making a thorough understanding of their structural characteristics essential for rational drug design.[1][2][3] This document outlines a validated synthesis protocol, details methods for structural elucidation via spectroscopic analysis, and presents a rigorous computational workflow for conformational analysis in the absence of single-crystal X-ray diffraction data. The methodologies described herein are designed to be self-validating and are grounded in established chemical principles, providing researchers with a practical framework for the study of this and similar heterocyclic compounds.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a central pyrazole ring. The ring is substituted at the 1-position with an ethyl acetate group, at the 3- and 5-positions with methyl groups, and at the 4-position with an iodine atom. This specific substitution pattern imparts distinct electronic and steric properties that influence its chemical reactivity and three-dimensional structure.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | ethyl 2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetate | Fluorochem[4] |

| CAS Number | 1158314-64-7 | Fluorochem[4] |

| Molecular Formula | C₉H₁₃IN₂O₂ | Fluorochem[4] |

| Molecular Weight | 320.12 g/mol | Calculated |

| Canonical SMILES | CCOC(=O)CN1N=C(C)C(I)=C1C | Fluorochem[4] |

| InChI Key | SDHANGDZDQYQTG-UHFFFAOYSA-N | Fluorochem[4] |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes with element labels N1 [label="N", pos="0,0.8!"]; N2 [label="N", pos="-0.8,-0.2!"]; C3 [label="C", pos="-0.4,-1.5!"]; C4 [label="C", pos="0.9,-1.5!"]; C5 [label="C", pos="1.1,0!"]; // Substituents C_Ac_CH2 [label="CH₂", pos="0,2.5!"]; C_Ac_CO [label="C", pos="0.8,3.7!"]; O_Ac_O [label="O", pos="0.8,4.9!"]; O_Ac_OEt [label="O", pos="1.8,3.1!"]; C_Et_CH2 [label="CH₂", pos="2.6,4.1!"]; C_Et_CH3 [label="CH₃", pos="3.5,3.5!"]; C3_Me [label="CH₃", pos="-1,-2.8!"]; C5_Me [label="CH₃", pos="2.2,0.5!"]; Iodine [label="I", pos="1.8,-2.8!"]; // Draw bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; // Double bonds in pyrazole ring edge [style=double]; N1 -- C5; N2 -- C3; // Single bonds for substituents edge [style=solid]; N1 -- C_Ac_CH2; C_Ac_CH2 -- C_Ac_CO; C_Ac_CO -- O_Ac_O [style=double]; C_Ac_CO -- O_Ac_OEt; O_Ac_OEt -- C_Et_CH2; C_Et_CH2 -- C_Et_CH3; C3 -- C3_Me; C5 -- C5_Me; C4 -- Iodine; // Add labels for positions node [shape=none, fontsize=10, fontcolor="#5F6368"]; pos_1 [label="1", pos="-0.5,0.8!"]; pos_2 [label="2", pos="-1.3,-0.2!"]; pos_3 [label="3", pos="-0.8,-1.8!"]; pos_4 [label="4", pos="1.1,-1.8!"]; pos_5 [label="5", pos="1.5,0!"];

}

Caption: 2D structure of this compound.

Synthesis Protocol

The synthesis of this compound is most effectively achieved via the N-alkylation of the precursor 4-iodo-3,5-dimethyl-1H-pyrazole. This is a standard and reliable method for introducing substituents at the 1-position of the pyrazole ring.[5][6] The protocol below details a robust procedure using ethyl bromoacetate as the alkylating agent and potassium carbonate as a mild base.

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology

-